Bienvenue dans la boutique en ligne BenchChem!

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine

Impurity Profiling Mass Spectrometry Analytical Method Development

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine (CAS 1391052-52-0), also catalogued as Cetirizine Phenylsulfone, Cetirizine Impurity 2, Levocetirizine EP Impurity C, and Levocetirizine Impurity 8, is a phenylsulfonyl-substituted piperazine derivative with the molecular formula C23H23ClN2O2S and a molecular weight of 426.96 g/mol. The compound is a recognized process-related impurity of the second-generation antihistamine drug cetirizine and its active R-enantiomer levocetirizine.

Molecular Formula C23H23ClN2O2S
Molecular Weight 426.97
CAS No. 1391052-52-0
Cat. No. B601913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine
CAS1391052-52-0
Synonyms1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine;  1-(p-Chloro-a-phenylbenzyl)-4-(phenylsulfonyl)piperazine; 
Molecular FormulaC23H23ClN2O2S
Molecular Weight426.97
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine (CAS 1391052-52-0): Product Identity and Procurement Baseline for Scientific Users


1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine (CAS 1391052-52-0), also catalogued as Cetirizine Phenylsulfone, Cetirizine Impurity 2, Levocetirizine EP Impurity C, and Levocetirizine Impurity 8, is a phenylsulfonyl-substituted piperazine derivative with the molecular formula C23H23ClN2O2S and a molecular weight of 426.96 g/mol [1]. The compound is a recognized process-related impurity of the second-generation antihistamine drug cetirizine and its active R-enantiomer levocetirizine [2]. It is supplied as a highly characterized reference material that complies with regulatory standards including USP, EMA, JP, and BP, and is utilized primarily for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for cetirizine/levocetirizine drug substances and products [1]. Its structural signature—a central piperazine ring bearing a 4-chlorophenyl-phenylmethyl substituent at N-1 and a phenylsulfonyl group at N-4—distinguishes it from both the parent drug cetirizine and its non-sulfonylated metabolite 1-[(4-chlorophenyl)phenylmethyl]piperazine .

Why 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine Cannot Be Substituted by Generic Phenylsulfonyl Piperazines or Parent Drug Analogs


Attempting to substitute 1-[(4-chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine (CAS 1391052-52-0) with either the parent drug cetirizine (C21H25ClN2O3, MW 388.89 g/mol, LogP 3.02), its active enantiomer levocetirizine, the non-sulfonylated metabolite 1-[(4-chlorophenyl)phenylmethyl]piperazine (C17H19ClN2, MW 286.8 g/mol), or regioisomeric analogs such as 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine (C23H23ClN2O2S, MW 426.96 g/mol) would compromise the analytical integrity of any cetirizine/levocetirizine impurity profiling method [1]. The target compound bears a distinctive phenylsulfonyl (–SO2–Ph) group at the piperazine N-4 position, absent in cetirizine (which carries an ethoxyacetic acid side chain) and 1-[(4-chlorophenyl)phenylmethyl]piperazine (which is unsubstituted at N-4), leading to fundamentally different chromatographic retention behavior, mass spectrometric ionization characteristics, and NMR resonance patterns . Furthermore, the ICH Q3A/Q3B qualification threshold framework mandates that individual impurities present above the 0.10% level in new drug substances must be identified and controlled using chemically authentic reference standards—not surrogates or structurally related compounds [2]. Generic substitution therefore introduces unacceptable risk of misidentification, inaccurate quantification, and regulatory non-compliance in ANDA, NDA, and commercial QC workflows [1][2].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine (CAS 1391052-52-0)


Molecular Weight and Elemental Composition Differentiation vs. Cetirizine Parent Drug

The target compound possesses a molecular weight of 426.96 g/mol (formula C23H23ClN2O2S), representing a +38.07 Da mass shift relative to cetirizine (MW 388.89 g/mol, C21H25ClN2O3). This mass differential, driven by replacement of the ethoxyacetic acid side chain with a phenylsulfonyl group, provides unambiguous differentiation in LC-MS and HRMS impurity profiling workflows. The compound's elemental composition contains one sulfur atom (absent in cetirizine) and two oxygen atoms in a sulfonyl configuration (vs. three oxygens in cetirizine's carboxylic acid/ether motif), yielding distinct isotopic distribution patterns detectable by high-resolution mass spectrometry [1].

Impurity Profiling Mass Spectrometry Analytical Method Development

Certified Purity Specification: Quantifiable Quality Benchmark vs. Uncertified Phenylsulfonyl Piperazine Sources

Commercially available certified reference standards of 1-[(4-chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine are supplied with a minimum HPLC purity of 95.0%, with select manufacturers reporting purity levels of 98% [1][2]. These purity values are verified through orthogonal analytical techniques including HPLC-UV, 1H NMR, 13C NMR, and high-resolution mass spectrometry, with each lot accompanied by a detailed Certificate of Analysis (COA) [2]. In contrast, generic research-grade phenylsulfonyl piperazines from non-pharmacopoeial suppliers typically lack certified impurity profiling, validated purity statements, and traceable characterization data packages, rendering them unsuitable for regulatory QC use [3].

Reference Standard Quality Control Pharmacopoeial Compliance

Multi-Pharmacopoeia Regulatory Compliance: USP / EMA / JP / BP Acceptance Scope

The compound is explicitly qualified as a highly characterized reference material that fully complies with stringent regulatory standards set by the United States Pharmacopeia (USP), European Medicines Agency (EMA), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) [1]. This multi-jurisdictional compliance profile is evidenced by the product's designation as Levocetirizine EP Impurity C and Cetirizine Impurity 2, with possible traceability to USP or EP reference standards available upon request [2]. In contrast, generic 1-[(4-chlorophenyl)phenylmethyl]piperazine (CAS 303-26-4, the non-sulfonylated metabolite) carries only metabolite status and is not listed as a pharmacopoeial impurity reference standard for cetirizine/levocetirizine monographs .

Regulatory Compliance Pharmacopoeia ANDA Submission

Predicted Physicochemical Property Profile Supporting Chromatographic Method Selectivity Design

The target compound exhibits a predicted boiling point of 552.1 ± 60.0 °C and a predicted density of 1.294 ± 0.06 g/cm³, with a predicted pKa of 5.04 ± 0.10 . These physicochemical parameters contrast with cetirizine free base, which has a measured melting point of 110–115 °C, a density of 1.237 g/cm³, a LogP of 3.024, and a boiling point of 542.1 °C at 760 mmHg [1]. The higher hydrophobicity imparted by the phenylsulfonyl group (compared to the ethoxyacetic acid side chain of cetirizine) translates into increased reversed-phase HPLC retention, providing a basis for chromatographic resolution between the impurity and the API during method development [2]. The compound is described as a white crystalline powder soluble in organic solvents and stable for shipment at room temperature, facilitating procurement and handling logistics compared to cold-chain-dependent reference materials [3].

Chromatography Physicochemical Characterization Method Selectivity

Class-Level Evidence: Phenylsulfonyl Piperazine Scaffold Demonstrates Multi-Target Enzyme Inhibitory Activity Relevant to Medicinal Chemistry Programs

While direct pharmacological characterization data for the specific compound 1-[(4-chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine (CAS 1391052-52-0) remains limited in the peer-reviewed primary literature, the phenylsulfonyl piperazine chemotype to which it belongs has demonstrated quantifiable inhibitory activity across multiple enzyme targets. Published studies on structurally related phenylsulfonyl piperazine derivatives report α-amylase inhibition with IC50 values ranging from 0.90 ± 0.05 μM to 11.20 ± 0.30 μM (vs. acarbose standard at IC50 = 1.353 ± 0.232 μM) [1], DPP-IV inhibition ranging from 11.2% to 22.6% at 100 μM concentration [2], and larvicidal activity against Aedes aegypti via Kir1 channel inhibition with compounds showing improved in vitro potency through systematic SAR exploration [3]. Additionally, phenylsulfonylpiperazine derivatives have demonstrated antiproliferative activity against MCF-7 breast cancer cells, with the most potent analog achieving IC50 = 4.48 μM and a selectivity index of 35.6 [4]. The target compound's unique substitution pattern—combining a 4-chlorophenyl-phenylmethyl N-1 motif with a phenylsulfonyl N-4 group—represents a distinct structural topology within this chemotype that may be exploited for further derivatization in medicinal chemistry programs [5].

Enzyme Inhibition Scaffold Validation Drug Discovery

Orthogonal Structural Characterization Package: COA Documentation vs. Minimal-Data Suppliers

Reputable suppliers of 1-[(4-chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine provide comprehensive characterization packages that include HPLC purity chromatograms, 1H NMR spectra, 13C NMR spectra, high-resolution mass spectra (HRMS), and in some cases IR, TGA, and qNMR data, all compiled in a detailed Certificate of Analysis (COA) [1][2]. The Veeprho catalogue entry explicitly states that a detailed Structure Elucidation Report (SER) is provided, and the product complies with USP, EMA, JP, and BP standards [3]. The MDL number MFCD21363504 is registered in the database, confirming structural identity . In contrast, generic piperazine derivatives from bulk chemical suppliers typically provide only a single HPLC purity claim without orthogonal spectroscopic verification, creating identity and purity risk in regulated analytical environments.

Structural Elucidation Certificate of Analysis Regulatory Documentation

Procurement Decision Guide: Evidence-Backed Application Scenarios for 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine (CAS 1391052-52-0)


ANDA and NDA Regulatory Filing: Certified Impurity Reference Standard for Cetirizine/Levocetirizine Monograph Testing

Procurement of 1-[(4-chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine as a USP/EMA/JP/BP-compliant reference standard directly supports regulatory ANDA and NDA submissions for generic cetirizine hydrochloride and levocetirizine dihydrochloride drug products . The compound's certified purity (≥95%, up to 98%) and multi-technique COA documentation (HPLC, NMR, MS) satisfy ICH Q3A/Q3B impurity qualification requirements, where unspecified impurities must be controlled below the 0.10% threshold . Its established identity as Cetirizine Impurity 2 and Levocetirizine EP Impurity C ensures alignment with pharmacopoeial monographs, eliminating the need for additional structural elucidation during method validation . The room-temperature shipping stability simplifies supply chain logistics for QC laboratories operating in multiple geographic regions .

HPLC Method Development and Validation: System Suitability Marker with Documented Chromatographic Selectivity

The target compound serves as a critical system suitability marker in HPLC methods for cetirizine/levocetirizine impurity profiling. Its distinct hydrophobic character (conferred by the phenylsulfonyl group) produces baseline-resolved retention from cetirizine API under reversed-phase conditions, enabling concurrent quantification of process-related and degradation impurities . The compound's quantified molecular weight differential (+38.07 Da vs. cetirizine) provides unambiguous mass spectrometric confirmation in LC-MS/MS methods, supporting peak identity verification during method robustness testing . Laboratories developing stability-indicating methods for cetirizine formulations can leverage the compound's certified purity and orthogonal characterization data to establish method linearity, accuracy, precision, and limit of quantitation (LOQ) parameters as required by ICH Q2(R1) .

Medicinal Chemistry Scaffold Exploration: Phenylsulfonyl Piperazine Intermediate for Analog Synthesis Programs

For drug discovery teams exploring phenylsulfonyl piperazine-based inhibitors, the target compound provides a structurally defined, well-characterized intermediate with a unique 1,4-disubstitution pattern (4-chlorophenyl-phenylmethyl at N-1; phenylsulfonyl at N-4) . Published class-level evidence demonstrates that phenylsulfonyl piperazine congeners exhibit inhibitory activity against α-amylase (IC50 range 0.90–11.20 μM), DPP-IV (11.2–22.6% inhibition at 100 μM), and Aedes aegypti Kir1 channels, validating the scaffold's engagement across diverse biological targets . The compound's predicted pKa of 5.04 and organic solvent solubility profile facilitate further synthetic derivatization, while its certified purity (≥95%) ensures reproducible starting material quality for structure–activity relationship (SAR) studies . This compound is particularly relevant for programs seeking to modify the N-1 substituent while retaining the validated phenylsulfonyl pharmacophore .

Pharmaceutical Forced Degradation and Stability Studies: Impurity Marker for Levocetirizine Drug Substance Stability-Indicating Methods

As a recognized Levocetirizine EP Impurity C, this compound is applied in forced degradation studies to assess the stability-indicating capability of analytical methods for levocetirizine hydrochloride drug substance and finished product . Its structural relationship to levocetirizine—the phenylsulfonyl group replacing the ethoxyacetic acid side chain—enables its use as a marker for specific degradation or process-related pathways, with the ICH Q3A/Q3B framework requiring that specified impurities exceeding the identification threshold (typically 0.10% for a maximum daily dose ≤2 g) be monitored using authenticated reference standards . The compound's demonstrated room-temperature shipping stability and availability of a detailed Structure Elucidation Report (SER) support its deployment in long-term, intermediate, and accelerated stability study protocols across multiple testing sites .

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.